molecular formula C14H11BrO2 B14633421 Biphenyl-4-yl bromoacetate CAS No. 55987-39-8

Biphenyl-4-yl bromoacetate

Cat. No.: B14633421
CAS No.: 55987-39-8
M. Wt: 291.14 g/mol
InChI Key: WDLXAQLTFOEYJG-UHFFFAOYSA-N
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Description

Biphenyl-4-yl bromoacetate is an organic compound with the chemical formula C14H11BrO2. It consists of a biphenyl group attached to a bromoacetate moiety. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-4-yl bromoacetate can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-yl methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the main product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include biphenyl-4-yl azide, biphenyl-4-yl thiocyanate, and biphenyl-4-yl amine.

    Esterification: Various ester derivatives are formed.

    Hydrolysis: Biphenyl-4-yl acetic acid is the major product.

Scientific Research Applications

Biphenyl-4-yl bromoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-4-yl bromoacetate involves its ability to act as an electrophile due to the presence of the bromoacetate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The biphenyl group provides stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl acetate
  • Biphenyl-4-yl chloroacetate
  • Biphenyl-4-yl fluoroacetate

Uniqueness

Biphenyl-4-yl bromoacetate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This increased reactivity allows for a broader range of chemical transformations and applications .

Properties

CAS No.

55987-39-8

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(4-phenylphenyl) 2-bromoacetate

InChI

InChI=1S/C14H11BrO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WDLXAQLTFOEYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CBr

Origin of Product

United States

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